molecular formula C18H14N4O2S B2992795 6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 338413-93-7

6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No. B2992795
CAS RN: 338413-93-7
M. Wt: 350.4
InChI Key: PUZCWSZZLRHLMO-UHFFFAOYSA-N
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Description

The compound “6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a nitrophenyl group, a pyrrole ring, a tetrahydrothieno ring, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrophenyl group could introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The nitro group could undergo reduction reactions, the nitrile group could be hydrolyzed to a carboxylic acid, and the pyrrole ring could undergo electrophilic substitution .

Scientific Research Applications

Polyimide Synthesis

One significant application of similar pyridine derivatives is in the synthesis of soluble polyimides. For instance, a study by Yan et al. (2011) involved synthesizing soluble polyimides using a pyridine-containing aromatic diamine monomer, demonstrating good solubility in organic solvents and excellent thermal stability (Yan et al., 2011). Wang et al. (2007) also developed novel soluble pyridine-containing polyimides, highlighting their potential in applications requiring materials with low dielectric constants and high thermal stability (Wang et al., 2007).

Crystal Structure Analysis

The study of crystal structures of pyridine derivatives, such as those by Moustafa and Girgis (2007) and Tranfić et al. (2010), has led to a deeper understanding of the molecular configuration and bonding characteristics of these compounds, which is essential for designing materials with specific properties (Moustafa & Girgis, 2007); (Tranfić et al., 2010).

Photocatalytic Applications

The photocatalytic properties of pyridine derivatives, as explored by Kumari and Singh (2020), can be applied in environmental remediation, such as the degradation of harmful dyes in industrial effluents. Their study on spiroindenoquinoxaline pyrrolizidines, a class of pyridine derivatives, showed promising results in the photocatalytic reduction of fluorescent dyes (Kumari & Singh, 2020).

Corrosion Inhibition

Pyridines like 2-amino-3,5-dicarbonitrile-6-thio-pyridines have been studied for their efficacy as corrosion inhibitors. Sudheer and Quraishi (2014) reported that these compounds exhibit excellent inhibitory performance against mild steel corrosion in acidic environments, a significant finding for industrial applications (Sudheer & Quraishi, 2014).

Molecular Docking and Drug Discovery

The structural characteristics of pyridine derivatives make them suitable for molecular docking studies in drug discovery. Venkateshan et al. (2019) conducted molecular docking studies on pyridine derivatives to explore their potential as inhibitors of specific biological targets (Venkateshan et al., 2019).

Electronic and Conducting Polymers

Pyridine derivatives have applications in the synthesis of conducting polymers. Sotzing et al. (1996) explored the electropolymerization of bis(pyrrol-2-yl) arylenes, a related class of compounds, which exhibited low oxidation potentials and high stability in their conducting forms (Sotzing et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential uses in medicine, materials science, or as a building block for synthesizing other complex molecules .

properties

IUPAC Name

6-(4-nitrophenyl)-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-11-16-15-7-10-21(13-3-5-14(6-4-13)22(23)24)12-17(15)25-18(16)20-8-1-2-9-20/h1-6,8-9H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZCWSZZLRHLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N3C=CC=C3)C#N)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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